Structural Differentiation: 2-Ethyl Substitution Versus Des-Ethyl Analog (CID 6603430) – Molecular Weight and Lipophilicity Shift
The target compound incorporates a 2-ethyl substituent on the pyrimidine ring that is absent in the most closely related analog with published bioactivity data, the des-ethyl compound CID 6603430 (SMR000044829). This ethyl group increases the molecular weight from 385.8 g/mol (des-ethyl) to 413.9 g/mol (target), a difference of 28.1 Da, and adds two methylene units that elevate lipophilicity (additional calculated contribution of approximately +1.0 to logP based on the Hansch π constant for aliphatic CH2) [1]. In the structurally analogous benzofuropyrimidinone PIM kinase inhibitor series, the transition from aryl to alkyl substitution at the 2-position was the decisive SAR step that conferred cell permeability and oral bioavailability, demonstrating that 2-position substitution is a critical efficacy determinant rather than an inert structural variation [2].
| Evidence Dimension | Molecular weight and inferred lipophilicity difference driven by 2-ethyl substitution |
|---|---|
| Target Compound Data | MW = 413.9 g/mol; Molecular formula = C22H24ClN3O3; contains 2-ethyl substituent on pyrimidine ring |
| Comparator Or Baseline | Des-ethyl analog (CID 6603430): MW = 385.8 g/mol; Molecular formula = C20H20ClN3O3; no 2-alkyl substituent |
| Quantified Difference | ΔMW = +28.1 Da; estimated ΔlogP ≈ +1.0 (class-level inference from aliphatic CH2 contribution) |
| Conditions | Computed molecular properties from PubChem (CID 6603430) and vendor data for CAS 1216557-51-5 |
Why This Matters
The 2-ethyl group is not a conservative substitution; it alters both molecular recognition (shape complementarity in hydrophobic kinase/GPCR binding pockets) and ADME properties (permeability, protein binding), meaning the target compound cannot be considered functionally interchangeable with the des-ethyl analog for SAR studies or assay validation.
- [1] PubChem Compound Summary CID 6603430. N-(3,4-dimethoxyphenethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride. Molecular weight 385.8 g/mol. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Tsuhako, A.L. et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-3738. DOI: 10.1016/j.bmcl.2012.04.025. View Source
